molecular formula C12H12O4S B14327619 Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate CAS No. 110396-61-7

Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate

Cat. No.: B14327619
CAS No.: 110396-61-7
M. Wt: 252.29 g/mol
InChI Key: KRQUMNOYFBUVLC-UHFFFAOYSA-N
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Description

Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are characterized by the presence of a benzoic acid moiety esterified with a methanol group. The compound is notable for its unique structure, which includes a thiophene ring with a sulfone group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate typically involves the esterification of 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, nitro derivatives, and halogenated compounds .

Scientific Research Applications

Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate exerts its effects involves interactions with various molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate is unique due to its thiophene ring with a sulfone group, which imparts distinct chemical and biological properties.

Properties

CAS No.

110396-61-7

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

methyl 4-(1,1-dioxo-2,5-dihydrothiophen-3-yl)benzoate

InChI

InChI=1S/C12H12O4S/c1-16-12(13)10-4-2-9(3-5-10)11-6-7-17(14,15)8-11/h2-6H,7-8H2,1H3

InChI Key

KRQUMNOYFBUVLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CCS(=O)(=O)C2

Origin of Product

United States

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